molecular formula C6H14O B075345 (R)-3,3-Dimethyl-2-butanol CAS No. 1572-96-9

(R)-3,3-Dimethyl-2-butanol

Cat. No. B075345
CAS RN: 1572-96-9
M. Wt: 102.17 g/mol
InChI Key: DFOXKPDFWGNLJU-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of (R)-3,3-Dimethyl-2-butanol and related compounds involves various methods, including biocatalytic processes and chemical reactions that yield high stereoselectivity and enantiomeric excess. For instance, Erdmann et al. (2014) demonstrated an enantioselective, continuous synthesis of (R)- and (S)-2-butanol, achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. This process highlighted the ability to achieve high conversion and enantiomeric excess through the optimization of reaction conditions and the suppression of racemization processes (Erdmann et al., 2014).

Molecular Structure Analysis

The analysis of molecular structure and interactions is crucial for understanding the reactivity and physical properties of (R)-3,3-Dimethyl-2-butanol. Advanced spectroscopic techniques and theoretical calculations, such as those performed by Singh et al. (2013), provide insights into the molecular structure, interactions, and reactivity patterns of chemically related compounds. These analyses often involve density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM) to elucidate the nature of chemical bonds and interactions within the molecule (Singh et al., 2013).

Scientific Research Applications

  • Enzyme Enantioselectivity : The temperature dependence of the enantioselectivity of Candida antarctica lipase B for various sec-alcohols, including 3,3-dimethyl-2-butanol, was studied. The research showed that the differential activation entropy and enthalpy are significant to the enantiomeric ratio. For 3,3-dimethyl-2-butanol, neither molecular dynamics simulations nor systematic search calculations yielded substrate accessible volumes that correlate to transition state entropy (Ottosson, Fransson, & Hult, 2002).

  • Electron Photodetachment Spectroscopy : This study investigated the electron photodetachment spectra of alkoxide ions, including 3,3-dimethyl-2-butoxide, and complex ions such as 3,3-dimethyl-2-butanol/fluoride. The electron affinities and O−H bond dissociation energies were measured, offering insights into the chemical properties of these compounds (Mihalick, Gatev, & Brauman, 1996).

  • Vibrational Spectra Investigations : The vibrational spectra of 3,3-dimethyl-2-butanol were studied using inelastic incoherent neutron scattering, mid-infrared spectroscopy, and far-infrared absorption methods. This research provides detailed insights into the molecular vibrations of this compound (Juszyńska et al., 2008).

  • DSC Studies of Isomers : Differential Scanning Calorimetry (DSC) was used to establish solid-state polymorphism of dimethyl butanols, including 3,3-dimethyl-2-butanol. The study discussed the influence of the OH group's location in the molecule on polymorphism and identified hydrogen bonds in the liquid phase (Juszyńska, Massalska-Arodź, Zieliński, & Ściesiński, 2006).

  • OH Radical Formation Yields : This research used 2-butanol to study OH radical formation yields from the reactions of O3 with various compounds. It provided insights into the atmospheric chemistry and photochemical properties of these substances (Chew & Atkinson, 1996).

  • Application in Chemical Synthesis : A study on the production of 2,5-dimethylfuran from fructose in 1-butanol through dehydration and hydrogenolysis processes, indicating potential applications of similar alcohols in chemical synthesis and green chemistry (Upare et al., 2015).

properties

IUPAC Name

(2R)-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOXKPDFWGNLJU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3-Dimethyl-2-butanol

CAS RN

1572-96-9
Record name 2-Butanol, 3,3-dimethyl-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 3,3-dimethyl-, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
F Hæffner, T Norin, K Hult - Biophysical Journal, 1998 - cell.com
Two strategies based on the use of subsets for calculating the enantioselectivity in lipase-catalyzed transesterifications using the CHARMM force field were investigated. Molecular …
Number of citations: 149 www.cell.com
CJ Soon, LK Woo, YN Min - Bulletin of the Korean Chemical …, 1988 - koreascience.kr
In the previous paper “, we reported that the optically-active (–)-diisopinocampheylborane [(–)-IPC, BH]-lithium chloride (1: 0.1) system reduced enantioselectively racemic 1, 2-…
Number of citations: 0 koreascience.kr
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1988 - ACS Publications
Potassium 9-0-(l, 2: 5, 6-di-0-isopropylidene-«-D-glucofuranosyl)-9-boratabicyclo [3.3. 1] nonane (9-O-DIPGF-9-BBNH, K-glucoride), a new stable chiral borohydride reducing agent, …
Number of citations: 99 pubs.acs.org
O Červinka, O Bělovský - Collection of Czechoslovak Chemical …, 1967 - cccc.uochb.cas.cz
A proof for the existence of alkoxy lithium aluminium hydrides in solutions has been brought forward; further a relationship has been studied between configuration of optically active …
Number of citations: 24 cccc.uochb.cas.cz
AK Mandal, TG Kasar, SW Mahajan… - Synthetic …, 1987 - Taylor & Francis
Asymmetric reduction of aromatic ketones, with the reagent (1) prepared from borane-methyl sulfide (EMS) and (15, 25)-(+)-2-amino-3-methoxy-1-phenyl-1-propanol (3a) yielded the …
Number of citations: 11 www.tandfonline.com
CR Baar, CJ Levy, EYJ Min, LM Henling… - Journal of the …, 2004 - ACS Publications
A series of enantiopure C 1 -symmetric metallocenes, {(SiMe 2 ) 2 [η 5 -C 5 H(CHMe 2 ) 2 ][η 5 -C 5 H 2 ((S)-CHMeCMe 3 )]}ZrCl 2 , (S)-2, {(SiMe 2 ) 2 [η 5 -C 5 H(CHEt 2 ) 2 ][η 5 -C 5 H …
Number of citations: 70 pubs.acs.org
C Balan, R Pop, V Comte, D Poinsot… - Applied …, 2014 - Wiley Online Library
The influence of hydrogen pressure on the hydrosilylation of ketones catalyzed by [((S)‐SYNPHOS)Rh(nbd)]OTf has been studied. We have notably demonstrated that hydrogen …
Number of citations: 5 onlinelibrary.wiley.com
J Kim - 2009 - search.proquest.com
Asymmetric synthetic methods are necessary for the construction of bioactive compounds and molecules. Chiral secondary alcohols are extremely valuable precursors in such …
Number of citations: 0 search.proquest.com
J Kim, B Singaram - Tetrahedron Letters, 2006 - Elsevier
High enantioselectivities are obtained using a tartaric acid-derived boronic ester (TarB–NO 2 ) in combination with NaBH 4 for the asymmetric reduction of aliphatic ketones. The …
Number of citations: 19 www.sciencedirect.com
B de Pascual-Teresa, KN Houk - Tetrahedron letters, 1994 - Elsevier
The Diels-Alder reaction of 1,2,2-trimethylpropyl acrylate with cyclopentadiene was carried out under Lewis acid catalyzed and thermal conditions. Results are in agreement with …
Number of citations: 2 www.sciencedirect.com

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